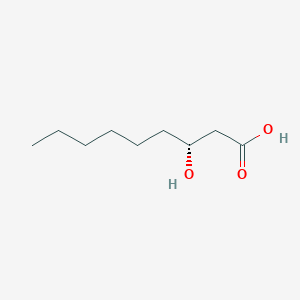

(r)-3-Hydroxynonanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(3R)-3-hydroxynonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33796-87-1 | |

| Record name | R-3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33796-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: (R)-3-Hydroxynonanoic Acid as a High-Performance Monomer in Medium-Chain-Length PHAs

Executive Summary

(R)-3-hydroxynonanoic acid (3HNA) represents a critical monomeric unit within the class of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). Unlike the rigid, crystalline short-chain PHAs (e.g., PHB), mcl-PHAs incorporating the C9 monomer 3HNA exhibit distinct elastomeric properties, low crystallinity, and unique adhesive characteristics. This guide details the biosynthetic engineering required to enrich PHAs with 3HNA, analyzes the structure-property relationships that make it ideal for soft tissue engineering and transdermal drug delivery, and provides validated protocols for its production and characterization.

Biosynthetic Engineering: The Pseudomonas Platform

The production of mcl-PHAs rich in 3HNA is not a random metabolic event but a targeted outcome of manipulating the

Metabolic Logic

Bacteria synthesize mcl-PHAs via the de novo fatty acid synthesis pathway (from gluconate/glucose) or the

However, the native

Pathway Visualization

The following diagram illustrates the metabolic flux where nonanoic acid is activated to Nonanoyl-CoA, enters

Figure 1: Metabolic routing of Nonanoic Acid to mcl-PHA. Acrylic acid inhibits the thiolysis step, forcing accumulation of C9 monomers.

Material Science: Structure-Property Relationships

The inclusion of (R)-3-hydroxynonanoic acid fundamentally alters the polymer matrix. The C9 side chain provides significant free volume, preventing tight crystalline packing.

Thermal and Mechanical Profile

P(3HNA) homopolymers or copolymers with high 3HNA content are elastomeric .[2] They exhibit a "sticky" or tacky texture at room temperature, which is a direct result of their low glass transition temperature (

Table 1: Comparative Properties of PHA Variants

| Property | PHB (C4, Reference) | P(3HO) (C8) | P(3HNA) (C9 Rich) |

| Crystallinity | High (60-80%) | Low (20-30%) | Very Low (15-25%) |

| Melting Temp ( | 175 - 180 °C | 50 - 60 °C | 45 - 55 °C |

| Glass Transition ( | 0 to 5 °C | -35 to -40 °C | -40 to -45 °C |

| Elongation at Break | < 5% (Brittle) | 300 - 450% | > 500% (Highly Elastic) |

| Surface Texture | Hard, opaque | Flexible, non-tacky | Soft, tacky/adhesive |

The "Tack" Factor

The adhesive nature of 3HNA-rich PHAs is a critical feature for biomedical applications. Unlike P(3HB), which is inert and rigid, P(3HNA) can adhere to biological surfaces (bioadhesion) without the need for additional chemical adhesives. This is attributed to the hydrophobic interaction of the C9 side chains combined with the conformability of the amorphous domains.

Technical Workflow: Production & Characterization

Protocol: Fed-Batch Fermentation (High 3HNA Titer)

Objective: Produce mcl-PHA with >60 mol% 3HNA monomer content.

Strain: Pseudomonas putida KT2440 (Wild Type or

-

Inoculum Prep: Grow seed culture in Luria-Bertani (LB) broth for 12h at 30°C.

-

Bioreactor Setup: 5L vessel with Mineral Salts Medium (MSM).

-

Initial Phase (Biomass): Feed Glucose (20 g/L) to build cell density (

). -

PHA Accumulation Phase (Nitrogen Limitation):

-

Trigger nitrogen limitation (stop feeding

). -

Feed Substrate: Nonanoic acid (fed continuously to maintain 1-2 g/L concentration; toxic in excess).

-

Inhibitor: Add Acrylic Acid (0.2 mg/mL) to block

-oxidation. Note: Acrylic acid is toxic; pulse feeding is recommended.

-

-

Harvest: Centrifuge biomass (6000xg, 20 min) after 48-72h. Lyophilize cell pellet.

Protocol: Downstream Extraction

Principle: mcl-PHAs are soluble in acetone, unlike scl-PHAs which require chloroform. This is a safer, greener extraction route.

-

Soxhlet Extraction: Place lyophilized biomass in a thimble. Extract with Acetone for 4-6 hours.

-

Concentration: Rotary evaporate the acetone extract to ~20% volume.

-

Precipitation: Dropwise addition of the concentrate into cold Methanol (1:10 v/v ratio).

-

Purification: Redissolve precipitate in acetone and repeat precipitation to remove lipid impurities.

-

Drying: Vacuum dry at 40°C.

Characterization Workflow

-

GC-MS (Monomer Composition): Methanolysis of polymer (2 mg) with 2 mL chloroform and 2 mL methanol/sulfuric acid (15% v/v). Heat at 100°C for 140 min. Analyze methyl esters. Look for peak at C9 methyl ester .

-

DSC (Thermal): Heat/Cool cycles (-60°C to 100°C). Identify

(step transition) and

Figure 2: Downstream processing and quality control workflow.

Advanced Biomedical Applications

The unique viscoelastic properties of 3HNA-containing PHAs enable applications where standard polyesters (PLA, PLGA) fail due to stiffness.

Transdermal Drug Delivery Systems (TDDS)

Research has demonstrated that P(3HNA-co-3HO) matrices exhibit intrinsic pressure-sensitive adhesive (PSA) properties.

-

Mechanism: The polymer matrix adheres to the stratum corneum.

-

Drug Release: Lipophilic drugs (e.g., Ketoprofen, Clonidine) are miscible in the amorphous C9 domains. Release follows Fickian diffusion, controlled by the polymer's

. -

Advantage: Eliminates the need for tackifiers which can cause skin irritation.

Soft Tissue Scaffolds

For cardiac or nerve tissue engineering, the scaffold must match the mechanical compliance of the host tissue.

-

Nerve Guides: P(3HNA) conduits are flexible enough to withstand movement without kinking, unlike PHB.

-

Bio-resorption: The breakdown product, (R)-3-hydroxynonanoic acid, is less acidic than the degradation products of PLGA (lactic/glycolic acid), reducing local inflammation.

References

-

Engineering Pseudomonas for mcl-PHA Production

-

Fed-Batch Production Str

-

Biomedical Applic

-

Structure-Property Rel

-

Review of mcl-PHA Developments

- Title: Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkano

- Source: MDPI / NII

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of Monomers of 3-Hydroxyhexanoate on Properties of Copolymers Poly(3-Hydroxybutyrate-co 3-Hydroxyhexanoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biomedical Applications of Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting Polyhydroxyalkanoates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Properties of degradable polyhydroxyalkanoates with different monomer compositions [publichealthtoxicology.com]

- 11. mdpi.com [mdpi.com]

- 12. Review of the Developments of Bacterial Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) [mdpi.com]

An In-depth Technical Guide to the Metabolic Pathway of 3-Hydroxy Fatty Acid Beta-Oxidation Intermediates

Introduction

Mitochondrial fatty acid β-oxidation is a cornerstone of cellular energy homeostasis, providing a substantial portion of the energy required by high-demand organs such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1][2] This catabolic spiral systematically disassembles fatty acyl-CoAs into acetyl-CoA units, which subsequently fuel the tricarboxylic acid (TCA) cycle. Central to this process are the 3-hydroxy fatty acid intermediates, molecules that represent a critical checkpoint in the pathway.[3] The formation and subsequent oxidation of these intermediates are catalyzed by a specific set of enzymes, and any disruption in their function can lead to severe metabolic diseases.[4]

This guide provides a comprehensive exploration of the metabolic pathway focusing on 3-hydroxy fatty acid intermediates. We will delve into the core biochemistry, the intricate enzymatic machinery, its regulation, and the pathophysiological consequences of its dysfunction. Furthermore, this document details robust analytical methodologies essential for researchers and drug development professionals investigating this vital pathway. Understanding the nuances of 3-hydroxy fatty acid metabolism is paramount for diagnosing inherited metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, and for developing novel therapeutic strategies for a range of metabolic diseases.[4][5][6]

The Core Pathway: The Mitochondrial β-Oxidation Spiral

The catabolism of long-chain fatty acids occurs within the mitochondrial matrix through a repeating four-step sequence. The 3-hydroxyacyl-CoA intermediate is formed in the second step and consumed in the third, making its processing a pivotal point in the cycle. For long-chain fatty acids (12-20 carbons), these last three steps are catalyzed by a remarkable enzymatic complex known as the mitochondrial trifunctional protein (TFP).[7][8][9] TFP is an α4β4 heterooctamer associated with the inner mitochondrial membrane, ensuring efficient substrate channeling between active sites.[9][10]

The four core reactions are:

-

Oxidation (Dehydrogenation): An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons (C2 and C3) of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA. This reaction is FAD-dependent.[8][11]

-

Hydration: The α-subunit of TFP, possessing enoyl-CoA hydratase activity, adds a water molecule across the double bond. This stereospecific reaction forms an L-3-hydroxyacyl-CoA intermediate.[8][10][12][13] This step is the causal origin of the guide's focal molecule; improper formation or subsequent processing leads to pathology.

-

Oxidation (Dehydrogenation): The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also located on the TFP α-subunit, oxidizes the hydroxyl group on the β-carbon to a ketone.[12][13] This NAD+-dependent reaction produces a 3-ketoacyl-CoA and NADH.[8][11][12][13]

-

Thiolysis: The β-subunit of TFP, which contains the 3-ketoacyl-CoA thiolase activity, catalyzes the cleavage of the 3-ketoacyl-CoA.[10] A molecule of coenzyme A attacks the keto group, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA chain that is two carbons shorter.[8][13] The shortened acyl-CoA is then ready to re-enter the spiral.

Caption: The Mitochondrial β-Oxidation Spiral for Long-Chain Fatty Acids.

Enzymology and Chain-Length Specificity

The cellular machinery for β-oxidation is not monolithic; it is a family of enzymes with distinct specificities for the chain length of their fatty acid substrates. This specificity is a critical aspect of metabolic regulation and explains why certain genetic defects affect only a subset of fatty acids.

-

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Associated with the inner mitochondrial membrane, VLCAD handles fatty acids with chain lengths of C14 to C20.

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A soluble matrix enzyme that is most active with fatty acids of C4 to C12.

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD): Another soluble matrix enzyme that acts on C4 and C6 acyl-CoAs.[2][11]

-

Mitochondrial Trifunctional Protein (TFP): As previously noted, TFP processes long-chain substrates (C12 and longer), containing the long-chain enoyl-CoA hydratase, LCHAD, and long-chain 3-ketoacyl-CoA thiolase activities.[9][10]

-

Soluble Enzymes for Shorter Chains: For medium and short-chain fatty acids, the hydration, second dehydrogenation, and thiolysis steps are catalyzed by separate, soluble enzymes within the mitochondrial matrix, including 3-hydroxyacyl-CoA dehydrogenase (HADH).[14]

This enzymatic segregation ensures efficient processing of a wide range of fatty acids. However, it also creates vulnerabilities. A defect in TFP, for instance, specifically impairs the oxidation of long-chain fatty acids, leading to the accumulation of long-chain 3-hydroxy intermediates, while the metabolism of medium-chain fatty acids remains largely intact.

Regulation of 3-Hydroxy Fatty Acid Metabolism

The flux through the β-oxidation pathway is tightly controlled to match cellular energy demands. Regulation occurs at multiple levels, from substrate availability to enzymatic activity.

-

Hormonal Control of Lipolysis: The supply of fatty acids is primarily regulated by hormones. Glucagon and adrenaline, released during fasting or stress, stimulate lipolysis in adipose tissue, increasing the availability of fatty acids for oxidation.[2][15] Conversely, insulin inhibits lipolysis.[15]

-

Mitochondrial Transport: The rate-limiting step for long-chain fatty acid oxidation is their entry into the mitochondria, a process mediated by the carnitine shuttle. Carnitine palmitoyltransferase I (CPT-I) is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[15] This is a key control point that prevents futile cycling: when fatty acid synthesis is active (high malonyl-CoA), β-oxidation is inhibited.

-

Allosteric Enzyme Regulation: The dehydrogenase steps of β-oxidation are sensitive to the mitochondrial energy state. A high NADH/NAD⁺ ratio (indicating high energy charge) inhibits both L-3-hydroxyacyl-CoA dehydrogenase and acyl-CoA dehydrogenase.[16] Similarly, a high concentration of acetyl-CoA provides feedback inhibition to the thiolase enzyme.[16]

-

Transcriptional Regulation: Long-term adaptation to metabolic conditions like prolonged fasting or a high-fat diet is achieved through transcriptional control. The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcription factor. When activated by fatty acids or their derivatives, PPARα upregulates the expression of genes encoding nearly all the enzymes of the β-oxidation pathway, including TFP components.[16][17]

Caption: Key Regulatory Inputs Controlling Fatty Acid β-Oxidation.

Pathophysiological Consequences of Defective 3-Hydroxy Intermediate Metabolism

Genetic defects in the TFP complex, particularly LCHAD deficiency, provide a stark illustration of the importance of this pathway. LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the α-subunit of TFP.[18][19]

The primary biochemical consequence is the inability to process long-chain L-3-hydroxyacyl-CoAs. This leads to:

-

Energy Deficiency: Tissues reliant on fatty acid oxidation suffer from a severe lack of ATP, especially during fasting. This manifests as hypoketotic hypoglycemia, lethargy, and coma.[5][6]

-

Accumulation of Toxic Intermediates: Long-chain 3-hydroxyacyl-CoAs and their derivatives (e.g., 3-hydroxy fatty acids) accumulate in tissues and circulation.[4] These metabolites are cytotoxic, causing cellular damage through several mechanisms:

-

Lipotoxicity: The accumulated intermediates can disrupt cell membrane integrity and induce apoptosis (lipoapoptosis), particularly in the liver and pancreas.[4]

-

Mitochondrial Dysfunction: 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation, dissipating the mitochondrial membrane potential and impairing overall mitochondrial function.[20] This exacerbates the energy deficit and can lead to increased oxidative stress.[4]

-

These biochemical derangements result in a severe clinical phenotype that can include cardiomyopathy, rhabdomyolysis (muscle breakdown), peripheral neuropathy, and a characteristic pigmentary retinopathy.[5][6][20] Furthermore, female carriers of LCHAD mutations are at a significantly increased risk of developing acute fatty liver of pregnancy (AFLP), a life-threatening condition where the mother's compromised metabolic capacity is overwhelmed by fatty acid metabolites from an affected fetus.[4][7]

Analytical Methodologies for Quantifying 3-Hydroxy Fatty Acids

Accurate measurement of 3-hydroxy fatty acid intermediates is crucial for the diagnosis of β-oxidation disorders and for research into their pathophysiology.[1] The two predominant analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][21]

Self-Validating Protocol: GC-MS Analysis of Total and Free 3-Hydroxy Fatty Acids in Plasma

This protocol is designed for robust and reproducible quantification, incorporating stable isotope-labeled internal standards for each analyte class, which corrects for variations in extraction efficiency and instrument response—a hallmark of a self-validating system.

1. Sample Preparation and Internal Standard Spiking

-

Rationale: The use of stable isotope-labeled internal standards (e.g., d₃-3-OH-C14:0) is critical for accurate quantification via isotope dilution mass spectrometry.

-

Protocol:

-

Label two 1.5 mL microcentrifuge tubes for each sample: one for "Free" and one for "Total" 3-OH-FAs.

-

Aliquot 500 µL of plasma or serum into each tube.

-

To the "Total" tube, add 500 µL of 10 M NaOH. Vortex and incubate at 60°C for 30 minutes. This saponification step hydrolyzes esterified 3-OH-FAs, releasing them for measurement.[22]

-

Cool the "Total" tube to room temperature.

-

Spike all tubes ("Free" and "Total") with a known amount of the stable isotope internal standard mixture (e.g., 10 µL of a 500 µM mix).[22]

-

2. Acidification and Extraction

-

Rationale: Acidification protonates the fatty acid carboxyl groups, rendering them soluble in organic solvents for extraction. A two-step extraction maximizes recovery.

-

Protocol:

-

Acidify the samples by adding 6 M HCl: 125 µL to the "Free" tubes and 2 mL to the "Total" tubes (to neutralize the NaOH).[22]

-

Add 3 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction (steps 2-4) on the remaining aqueous layer and pool the organic extracts.

-

3. Derivatization

-

Rationale: 3-hydroxy fatty acids are not volatile enough for GC analysis. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxyl and hydroxyl groups into volatile trimethylsilyl (TMS) esters and ethers.

-

Protocol:

4. GC-MS Analysis

-

Rationale: The GC separates the derivatized fatty acids based on their volatility and interaction with the column's stationary phase. The MS detects and quantifies the analytes based on their characteristic mass-to-charge ratios (m/z).

-

Protocol:

-

Instrument: Agilent GC-MS system (or equivalent) with a HP-5MS capillary column.[22]

-

Injection: Inject 1 µL of the derivatized sample.

-

GC Oven Program: Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[22]

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode. Monitor the characteristic fragment ions for the endogenous (unlabeled) and internal standard (labeled) 3-hydroxy fatty acids. For TMS-derivatized 3-OH-FAs, a characteristic fragment is often m/z 233, while the corresponding deuterated standard would be m/z 235 or similar, depending on the label position.[22]

-

5. Data Analysis

-

Rationale: The ratio of the peak area of the endogenous analyte to its corresponding stable isotope internal standard is used to calculate the concentration against a calibration curve prepared with known amounts of standards.

-

Protocol:

-

Integrate the peak areas for the selected ions for each analyte and its internal standard.

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Determine the concentration of each 3-hydroxy fatty acid using the calibration curve.

-

Caption: Experimental Workflow for GC-MS Quantification of 3-Hydroxy Fatty Acids.

Quantitative Data Summary

The following table provides illustrative concentration ranges for a key long-chain 3-hydroxy fatty acid, demonstrating the dramatic accumulation seen in patients with LCHAD deficiency compared to control individuals.

| Analyte | Sample Type | Control Range (µM) | LCHAD Deficient (µM) |

| 3-hydroxy-tetradecenoic acid (C14:1-OH) | Plasma | < 0.1 | 5 - 20 |

| 3-hydroxy-palmitoleic acid (C16:1-OH) | Plasma | < 0.1 | 1 - 10 |

Note: Values are illustrative and can vary based on diet, fasting state, and specific analytical methods. Data synthesized from principles described in cited literature.

Alternative Metabolic Fates: Peroxisomal β-Oxidation

While mitochondria are the primary site for the oxidation of most fatty acids, peroxisomes play a specialized and indispensable role, particularly in the metabolism of very-long-chain fatty acids (VLCFAs, >C22) and branched-chain fatty acids.[8][16] The peroxisomal β-oxidation pathway shares intermediates with the mitochondrial spiral, including 3-hydroxyacyl-CoAs, but utilizes a distinct set of enzymes.[23]

Key differences from mitochondrial oxidation include:

-

The first step is catalyzed by a FAD-dependent acyl-CoA oxidase that directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[16][17] This is a less energy-efficient step as it does not generate FADH₂ for the electron transport chain.

-

The subsequent hydration and dehydrogenation steps are often catalyzed by a multifunctional protein (MFP-1 or MFP-2), analogous to the TFP in mitochondria.[23]

Peroxisomal oxidation typically only shortens VLCFAs to long- or medium-chain length. These chain-shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA.[8][17] Therefore, the peroxisomal and mitochondrial systems work in concert to handle the full spectrum of dietary and endogenous fatty acids.

Conclusion and Future Directions for Drug Development

The 3-hydroxy fatty acid intermediates of β-oxidation are more than just transient molecules in a metabolic sequence; they are critical indicators of metabolic health and disease. The intricate regulation of their formation and processing, the chain-length specificity of the enzymes involved, and the severe pathology resulting from defects in this pathway underscore its fundamental importance. For researchers and drug developers, this pathway presents both challenges and opportunities.

Future research will continue to unravel the precise molecular mechanisms of 3-HFA-induced lipotoxicity, which could yield novel therapeutic targets for preventing cellular damage in LCHAD deficiency and related disorders.[4] Furthermore, modulating the activity of the β-oxidation pathway is an area of active investigation for treating metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cardiovascular conditions. A deep, mechanistic understanding of the metabolism of 3-hydroxy fatty acid intermediates, supported by robust and reliable analytical methods, is the essential foundation for these future innovations.

References

-

3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. PubMed. Available at: [Link]

-

Beta Oxidation of Fatty Acid: Steps, Uses, Diagram - Microbe Notes. (2023-10-16). Microbe Notes. Available at: [Link]

-

Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. MDPI. Available at: [Link]

-

Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed. PubMed. Available at: [Link]

-

Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids - YouTube. (2017-07-13). YouTube. Available at: [Link]

-

Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics. (2023-01-20). MedlinePlus. Available at: [Link]

-

Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin. Jack Westin. Available at: [Link]

-

Cryo-EM structure of human mitochondrial trifunctional protein - PMC - PubMed Central. (2018-06-18). PubMed Central. Available at: [Link]

-

Beta oxidation - Wikipedia. Wikipedia. Available at: [Link]

-

Fatty Acid beta-Oxidation - AOCS. (2019-07-23). AOCS. Available at: [Link]

-

Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (2023-01-16). NCBI Bookshelf. Available at: [Link]

-

Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - MDPI. MDPI. Available at: [Link]

-

9.4: Oxidation of Fatty Acids - Chemistry LibreTexts. (2024-02-16). Chemistry LibreTexts. Available at: [Link]

-

III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Physiological Society. Available at: [Link]

-

Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC - NIH. NIH. Available at: [Link]

-

Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. LIPID MAPS. Available at: [Link]

-

Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia. Wikipedia. Available at: [Link]

-

fatty acid β-oxidation (peroxisome) | Pathway - PubChem - NIH. PubChem. Available at: [Link]

-

Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. (2020-07-22). PubMed. Available at: [Link]

-

Fatty-acid metabolism disorder - Wikipedia. Wikipedia. Available at: [Link]

-

Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed. PubMed. Available at: [Link]

-

Crystal structure of human mitochondrial trifunctional protein, a fatty acid β-oxidation metabolon | PNAS. (2019-03-08). PNAS. Available at: [Link]

-

CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020-01-23). Royal Society of Chemistry. Available at: [Link]

-

Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - Orphanet. Orphanet. Available at: [Link]

-

Disorders of Fatty Acid Metabolism | Concise Medical Knowledge - Lecturio. (2025-04-23). Lecturio. Available at: [Link]

-

Fatty acid oxidation disorders - PMC - NIH. NIH. Available at: [Link]

Sources

- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbenotes.com [microbenotes.com]

- 16. aocs.org [aocs.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 19. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]

- 20. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. fatty acid β-oxidation (peroxisome) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

protocol for extraction of (R)-3-hydroxynonanoic acid from PHA biopolymers

Application Note: AN-PHA-09-EXT Protocol for the Extraction and Purification of (R)-3-Hydroxynonanoic Acid from mcl-PHA Biopolymers

Abstract & Scope

This application note details a validated protocol for the isolation of enantiomerically pure (R)-3-hydroxynonanoic acid (3HN) from medium-chain length polyhydroxyalkanoate (mcl-PHA) biopolymers. Unlike short-chain PHAs (like PHB), mcl-PHAs produced by Pseudomonas strains (e.g., P. putida KT2440) on odd-chain fatty acids (nonanoic acid) yield a copolymer rich in C9 monomers. This protocol addresses the critical challenge of separating the C9 monomer from homologous impurities (C7, C11) via a robust depolymerization-fractionation-hydrolysis workflow.

Target Audience: Synthetic Chemists, Biomaterials Engineers, and Process Development Scientists.

Scientific Foundation & Strategy

Source Material Architecture

The starting material is typically an mcl-PHA copolymer produced by Pseudomonas putida grown on nonanoic acid.[1]

-

Composition: Primarily 3-hydroxynonanoate (3HN, ~65-90 mol%) with minor fractions of 3-hydroxyheptanoate (3HHp) and 3-hydroxyundecanoate (3HUn).

-

Chirality: The biological polymerization enzyme (PhaC) is stereospecific, yielding exclusively the (R)-enantiomer .

The "Derivatize-Purify-Hydrolyze" Strategy

Direct acid hydrolysis of PHA to free acids is kinetically slow and prone to elimination reactions (dehydration to unsaturated acids). Therefore, this protocol employs a Solvolysis-First approach:

-

Methanolysis: Transesterification converts the polymer into volatile methyl esters (FAMEs).

-

Fractional Distillation: Methyl esters have distinct boiling points, allowing separation of the C9 target from C7/C11 impurities.

-

Saponification: Mild base hydrolysis converts the purified ester back to the free acid without racemization.

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for converting bacterial biomass into purified (R)-3-hydroxynonanoic acid.

Detailed Protocol

Phase 1: Polymer Extraction (Isolation of mcl-PHA)

Objective: Isolate the polyester from cellular debris.

-

Lyophilization: Freeze-dry the bacterial cell pellet for 48 hours. Water interferes with solvent extraction.

-

Soxhlet Extraction:

-

Load 10 g of dry biomass into a cellulose thimble.

-

Extract with 250 mL Chloroform (HPLC grade) or Acetone for 24 hours.

-

Note: Acetone is preferred for mcl-PHAs as it extracts less cell lipid contamination than chloroform.

-

-

Precipitation:

-

Concentrate the extract to ~30 mL using a rotary evaporator (Rotavap).

-

Dropwise add the concentrate into 300 mL (10x volume) of ice-cold Methanol under vigorous stirring.

-

The mcl-PHA will precipitate as a rubbery, white-to-translucent gum.

-

-

Drying: Decant methanol and dry the polymer under vacuum at 40°C.

Phase 2: Depolymerization (Methanolysis)

Objective: Convert polymer to methyl 3-hydroxynonanoate.

-

Reaction Setup:

-

Reflux:

-

Heat to 100°C (reflux) in a sealed pressure tube or round-bottom flask with a condenser for 4 hours .

-

Checkpoint: The solution should become clear and homogeneous.

-

-

Work-up:

-

Cool to room temperature. Add 50 mL of deionized water.

-

Vortex/shake vigorously to separate phases.

-

Collect the lower organic phase (Chloroform containing methyl esters).

-

Wash organic phase once with 50 mL 0.1 M NaCl to remove residual acid.

-

Dry over anhydrous Na2SO4 and evaporate solvent.

-

Phase 3: Purification (Fractional Vacuum Distillation)

Objective: Isolate Methyl 3-hydroxynonanoate (C9) from C7/C11 analogs.

-

Apparatus: Short-path vacuum distillation head with a Vigreux column.

-

Conditions: High Vacuum (< 5 mbar).

-

Procedure:

-

Heat the crude oil bath slowly.

-

Fraction 1 (Fore-run): Collect distillate at lower temperatures (impurities, C7 esters).

-

Fraction 2 (Main Cut): Collect the steady boiling fraction corresponding to the C9 ester.

-

Estimated Boiling Point:110–120°C at 2 mbar . (Note: Methyl 3-hydroxyhexanoate boils ~80°C at this pressure).

-

QC Check: Analyze Fraction 2 by GC-MS. Purity should be >98%.

-

Phase 4: Saponification (Hydrolysis to Free Acid)

Objective: Cleave the methyl ester to yield the final acid.

-

Hydrolysis:

-

Dissolve 1 g of purified Methyl 3-hydroxynonanoate in 10 mL Methanol .

-

Add 10 mL of 1 M NaOH (aqueous).

-

Stir at 40°C for 2 hours. Avoid high heat to prevent elimination or racemization.

-

-

Extraction:

-

Evaporate methanol on a Rotavap (aqueous solution remains).

-

Wash the alkaline aqueous phase with 10 mL Diethyl Ether (removes unreacted esters; discard organic layer).

-

-

Acidification:

-

Cool aqueous phase on ice.[5]

-

Dropwise add 2 M HCl until pH reaches 2.0 (solution will turn cloudy as acid precipitates/oils out).

-

-

Final Recovery:

-

Extract 3x with 15 mL Diethyl Ether or Ethyl Acetate .

-

Combine organic layers, dry over Na2SO4, and evaporate.[5]

-

Result: Colorless to pale yellow viscous oil ((R)-3-hydroxynonanoic acid).

-

Quality Control & Data Specifications

| Parameter | Specification | Method of Verification |

| Purity | > 98% | GC-MS (Derivatized) or HPLC (Reverse Phase) |

| Chirality | > 99% ee (R-form) | Chiral HPLC (Chiralcel OD-H column) |

| Appearance | Viscous Oil / Low melting solid | Visual Inspection |

| Structure | Confirmed | 1H-NMR (CDCl3): Multiplet at δ 4.0 (CH-OH) |

1H-NMR Diagnostic Peaks (CDCl3):

-

δ 4.02 ppm (m, 1H): Chiral proton at C3 (-CH(OH)-).

-

δ 2.55 ppm (dd, 1H) & 2.45 ppm (dd, 1H): Diastereotopic protons at C2 (-CH2-COOH).

-

δ 0.88 ppm (t, 3H): Terminal methyl group.

Troubleshooting & Causality

-

Issue: Low Yield in Methanolysis.

-

Cause: Incomplete depolymerization due to phase separation.

-

Fix: Increase Chloroform ratio to ensure the polymer remains swollen/soluble during the reaction.

-

-

Issue: Brown/Dark Product.

-

Cause: Elimination reaction (dehydration) caused by excessive heat or acid concentration during methanolysis.

-

Fix: Strictly control temperature at 100°C; do not exceed 4-6 hours.

-

-

Issue: Racemization.

-

Cause: Harsh alkaline hydrolysis conditions.

-

Fix: Keep saponification temperature <40°C. The ester bond hydrolyzes easily; harsh reflux is unnecessary.

-

References

-

Ren, Q., et al. (2007). "Efficient Production of (R)-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification." Biomacromolecules, 8(3), 987–993. Link

-

De Roo, G., et al. (2002). "Production of chiral R-3-hydroxyalkanoic acids from Pseudomonas putida KT2442." Biotechnology and Bioengineering, 77(6), 717-722. Link

-

Zinn, M., et al. (2001). "Occurrence, synthesis and medical application of bacterial polyhydroxyalkanoate." Advanced Drug Delivery Reviews, 53(1), 5-21. Link

-

Lee, S.Y., et al. (1999). "Bacterial polyhydroxyalkanoates."[6][7] Biotechnology and Bioengineering, 49(1), 1-14. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Saponification-Typical procedures - operachem [operachem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Protocol for obtaining polyhydroxyalkanoates from microbial cultures: Production, quantification, and analytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Green Synthesis of (R)-3-Hydroxynonanoic Acid from Levoglucosenone

[1][2]

Executive Summary

(R)-3-Hydroxynonanoic acid ((R)-3-HNA) is a critical chiral building block found in Rhamnolipids (RLs) , a class of glycolipid biosurfactants with potent antimicrobial and immune-eliciting properties in agriculture and pharmaceuticals. Traditional synthesis often relies on toxic petrochemical routes or inefficient fermentation downstream processing.

This guide details a 7-step green synthetic pathway starting from the cellulose-derived platform chemical Levoglucosenone (LGO) .[1][2][3] By leveraging the inherent chirality of LGO, this route avoids expensive chiral resolution steps. The protocol features a Bernet-Vasella fragmentation to generate a key C5-chiral synthon, followed by Cross-Metathesis (CM) with 1-hexene to precisely install the C9 fatty acid chain.

Key Advantages

-

Chiral Pool Synthesis: (R)-configuration is derived directly from LGO (cellulose).[1][2][3]

-

Atom Economy: Utilizes catalytic Cross-Metathesis for chain elongation.

-

Green Solvents: Optimized for CPME (Cyclopentyl methyl ether) and ethanol.

-

Versatility: The modular CM step allows synthesis of various chain lengths (e.g., C8, C9, C10) simply by changing the alkene partner.

Retrosynthetic Analysis

The strategy relies on disconnecting the C9 target into two main fragments: a C5 chiral head group (derived from LGO) and a C4 tail group (derived from 1-hexene via metathesis and hydrogenation).

Figure 1: Retrosynthetic strategy accessing (R)-3-HNA from Levoglucosenone via a C5 chiral synthon.

Detailed Experimental Protocol

Phase 1: Functionalization of Levoglucosenone

Objective: To install the protecting group and prepare the core for ring expansion.

Step 1: Michael Addition

The conjugate addition of an alcohol (e.g., benzyl alcohol) to the enone system of LGO proceeds stereoselectively.

-

Reagents: Levoglucosenone (1.0 eq), Benzyl Alcohol (1.2 eq),

(cat.), Acetone. -

Procedure:

-

Dissolve LGO in acetone (0.5 M).

-

Add

(0.1 eq) and Benzyl Alcohol dropwise at 0°C. -

Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Filter off solids, concentrate in vacuo. Purify via flash chromatography.

-

Product: (1S,4S,5R)-4-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-2-one.

-

Step 2: Baeyer-Villiger Oxidation (BVO)

Converting the ketone to a lactone is crucial for the subsequent ring opening.

-

Reagents: Michael Adduct (from Step 1),

-CPBA (1.5 eq) or Novozym 435 (Lipase), -

Green Option (Chemo-Enzymatic): Use Novozym 435 in EtOAc with Urea Hydrogen Peroxide (UHP) to perform the oxidation under mild conditions.

-

Standard Option:

-

Dissolve substrate in DCM (0.2 M).

-

Add

(2.0 eq) followed by -

Stir overnight at RT.

-

Mechanism: The oxygen insertion occurs regioselectively to form the formate/lactone species.

-

Phase 2: Chiral Fragment Generation (The C5 Synthon)

Step 3: Bernet-Vasella Fragmentation

This is the key step that "breaks" the sugar ring to reveal the terminal alkene while preserving chirality.

-

Pre-requisite: The lactone/formate intermediate is typically converted to a 6-deoxy-6-iodo derivative (via iodination using

) prior to fragmentation. -

Reagents: Iodo-intermediate, Activated Zinc dust, THF/H2O (9:1) or CPME.[1][4]

-

Procedure:

-

Suspend Activated Zn (10 eq) in THF/H2O.

-

Add the Iodo-intermediate solution dropwise under reflux or at 60°C.

-

Reaction: The Zinc mediates a reductive fragmentation/elimination, cleaving the C-O bond and releasing the terminal alkene.

-

Workup: Filter through Celite. Extract with Et2O.

-

Key Intermediate (5d): (R)-benzyl 3-hydroxypent-4-enoate (or protected variant). This is the C5 Chiral Synthon .

-

Phase 3: Chain Elongation & Finalization

Step 4: Cross-Metathesis (CM)

To obtain the C9 chain (Nonanoic), we react the C5 synthon with 1-Hexene .

-

Logic: C5 (Synthon) + C6 (Hexene) - C2 (Ethene) = C9 Product.

-

Reagents: C5 Synthon (1.0 eq), 1-Hexene (5.0 eq), Grubbs Catalyst 2nd Generation (2-5 mol%), DCM or CPME (Green solvent).

-

Procedure:

Step 5: Hydrogenation and Hydrolysis

-

Hydrogenation: Dissolve the unsaturated ester in MeOH. Add Pd/C (10% w/w). Stir under

balloon (1 atm) for 4 hours. Filter through Celite.[1] -

Hydrolysis: Treat the saturated ester with LiOH (THF/H2O) to remove the benzyl group (if not removed during hydrogenation) and hydrolyze the ester to the free acid.

-

Final Product: (R)-3-hydroxynonanoic acid .

Results & Green Metrics

The following table summarizes the expected outcomes based on the optimized pathway (Petracco et al., 2024).

| Metric | Value | Notes |

| Overall Yield | 24% - 36% | Over 7 steps (High for chiral pool synthesis) |

| Enantiomeric Excess (ee) | >98% | Chirality retained from LGO |

| Atom Economy | Moderate | Loss of C1 (formate) and C2 (ethylene) |

| Key Green Solvent | CPME | Replaces THF/DCM in Metathesis & Extraction |

| Catalyst Recovery | Possible | Grubbs catalyst can be recycled in specific setups |

Structural Validation (NMR Data for Analog)

-

1H NMR (CDCl3): Characteristic signals for the chiral center at

4.0 (m, 1H, CH-OH), the

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield in CM Step | Catalyst poisoning or homodimerization | Use a syringe pump for slow addition of the catalyst. Increase the excess of 1-Hexene (up to 10 eq). |

| Incomplete BVO | Steric hindrance | Switch to enzymatic oxidation (Novozym 435) or increase reaction time with |

| Racemization | Harsh basic conditions | Maintain pH < 10 during hydrolysis. Avoid high temps during Michael addition. |

| Zinc Clumping (Step 3) | Inactive Zinc surface | Activate Zn dust with dilute HCl, wash with water/acetone/ether, and dry under vacuum before use. |

References

-

Petracco, E., Flourat, A. L., Belhomme, M., et al. (2024).[2][3] Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry, 12. Link

-

Kistler, J., & Allais, F. (2025). Levoglucosenone: Bio-Based Platform for Drug Discovery. Frontiers in Chemistry. Link

-

Stockton, K. P., & Greatrex, B. W. (2016). Synthesis of chiral cyclopropanes from levoglucosenone. Organic & Biomolecular Chemistry. Link

- Mouterde, L. M. M., & Allais, F. (2018). Chemo-enzymatic synthesis of bio-based antioxidants. Green Chemistry.

-

Bernet, B., & Vasella, A. (1979). Carbocyclic compounds from monosaccharides. I. Transformations of glycopyranosides. Helvetica Chimica Acta. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 5. Cross metathesis-mediated synthesis of hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enzymatic Depolymerization of mcl-PHA to Yield 3-Hydroxynonanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the enzymatic depolymerization of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) to produce 3-hydroxynonanoic acid (3-HN). Mcl-PHAs are a class of biodegradable polyesters synthesized by various microorganisms, offering a sustainable alternative to conventional plastics.[1][2] The controlled breakdown of these polymers into their constituent monomers, such as the valuable chiral building block 3-HN, opens avenues for the synthesis of fine chemicals, pharmaceuticals, and other high-value products.[3][4] This guide details the principles, protocols, and analytical methods for achieving efficient and specific conversion using PHA depolymerases, presenting a greener alternative to harsh chemical hydrolysis methods.

Scientific Principle and Rationale

The enzymatic depolymerization of polyhydroxyalkanoates (PHAs) is a hydrolysis reaction catalyzed by specific enzymes known as PHA depolymerases. These enzymes, often extracellularly secreted by PHA-degrading microorganisms, target the ester bonds linking the 3-hydroxyalkanoate (3-HA) monomer units.[1][5]

The core mechanism involves the binding of the enzyme's catalytic domain to the surface of the PHA polymer, followed by the cleavage of the ester linkages. This process releases a mixture of monomers, dimers, and short-chain oligomers. The protocol outlined herein is optimized to maximize the yield of the monomeric 3-hydroxynonanoic acid.

The efficiency of this biocatalytic process is governed by several key factors:

-

Enzyme Specificity: PHA depolymerases exhibit varying specificities for short-chain-length (scl) or medium-chain-length (mcl) PHAs. The selection of an appropriate mcl-PHA specific depolymerase is critical.

-

Substrate Properties: The physical state of the mcl-PHA substrate, including its crystallinity, surface area, and monomer composition, significantly influences the rate of hydrolysis.[6] Amorphous regions of the polymer are generally more accessible to the enzyme and are degraded more rapidly than highly crystalline regions.

-

Reaction Conditions: Like all enzymatic reactions, the depolymerization rate is highly dependent on pH, temperature, and ionic strength. Optimal conditions must be established to ensure maximum enzyme activity and stability.

This guide leverages these principles to provide a robust, self-validating protocol where the outcome—high-purity 3-HN—is a direct function of controlled enzymatic catalysis.

Overall Experimental Workflow

The conversion of mcl-PHA to purified 3-hydroxynonanoic acid involves a multi-step process, beginning with the generation of a suitable substrate and culminating in the analysis of the final product.

Caption: Overall workflow for 3-HN production.

Materials and Equipment

3.1. Reagents and Consumables

-

Substrate: mcl-PHA with high 3-hydroxynonanoate content (produced from Pseudomonas putida or commercially sourced).

-

Enzyme: mcl-PHA Depolymerase (e.g., from Pseudomonas sp.). Can be a commercial preparation or produced in-house.

-

Analytical Standard: (R)-3-Hydroxynonanoic acid (≥95% purity) (CAS: 40165-87-5).[7]

-

Buffers:

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Tris-HCl Buffer (50 mM, pH 8.0)

-

-

Acids/Bases:

-

Hydrochloric Acid (HCl), 6 M and 1 M

-

Sodium Hydroxide (NaOH), 1 M

-

-

Solvents (HPLC or ACS grade):

-

Ethyl Acetate

-

Chloroform

-

Methanol

-

Acetonitrile

-

-

Deionized (DI) Water (18.2 MΩ·cm)

3.2. Equipment

-

Shaking incubator or temperature-controlled water bath

-

Bioreactor (for mcl-PHA production, if applicable)

-

High-speed refrigerated centrifuge

-

pH meter

-

Analytical balance

-

Rotary evaporator

-

Separatory funnels

-

HPLC system with UV or DAD detector, or GC-MS system

-

Vortex mixer

-

Standard laboratory glassware

Detailed Experimental Protocols

4.1. Protocol 1: Preparation of mcl-PHA Substrate

Rationale: The monomer composition of the starting PHA directly dictates the composition of the resulting hydrolysate. To maximize the yield of 3-HN, it is essential to use an mcl-PHA rich in 3-hydroxynonanoate units. Pseudomonas putida KT2440, when fed nonanoic acid, is known to produce mcl-PHA with a high mole percentage of 3-HN.[8]

Procedure (Summary):

-

Fermentation: Cultivate Pseudomonas putida KT2440 in a suitable medium under nutrient-limiting conditions (e.g., nitrogen limitation) to induce PHA accumulation.[9][10]

-

Carbon Feeding: Provide nonanoic acid as the primary carbon source during the PHA accumulation phase. A fed-batch strategy can be employed to maintain a controlled supply and avoid substrate inhibition.[8]

-

Harvesting: After an appropriate incubation period (typically 48-72 hours), harvest the bacterial cells by centrifugation.

-

Extraction: Extract the mcl-PHA from the dried cell biomass using a suitable solvent, such as chloroform.

-

Purification: Precipitate the extracted PHA by adding a non-solvent like cold methanol or ethanol. Wash the precipitate multiple times to remove residual lipids and other cellular debris. Dry the purified mcl-PHA under vacuum.

4.2. Protocol 2: Enzymatic Depolymerization of mcl-PHA

Rationale: This protocol establishes a controlled environment to maximize the catalytic activity of the PHA depolymerase. The choice of buffer, pH, and temperature is based on typical optima for bacterial depolymerases. A surfactant can be included to increase the substrate's surface area, but this protocol proceeds without it for simplicity.

Key Parameters:

| Parameter | Recommended Value | Rationale |

| Substrate Conc. | 10 g/L | Balances reaction rate with slurry viscosity. |

| Enzyme Conc. | 10 - 50 mg/L | Should be optimized for specific enzyme activity. |

| Buffer | 50 mM Phosphate | Maintains stable pH within the optimal range for many depolymerases. |

| pH | 7.5 | Common optimal pH for bacterial PHA depolymerases. |

| Temperature | 37 °C | Promotes high enzyme activity without causing denaturation. |

| Incubation Time | 12 - 24 hours | Allows the reaction to proceed to near completion. |

Procedure:

-

Substrate Suspension: Prepare a 10 g/L suspension of purified mcl-PHA in 50 mM potassium phosphate buffer (pH 7.5). Ensure the polymer is well-dispersed by vortexing or sonication.

-

Pre-incubation: Place the suspension in a shaking incubator at 37 °C and 180 rpm for 15 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add the mcl-PHA depolymerase to the final desired concentration (e.g., 20 mg/L).

-

Incubation: Incubate the reaction mixture at 37 °C with continuous agitation (180 rpm) for 24 hours. Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

-

Reaction Termination: Stop the reaction by heating the mixture to 95 °C for 10 minutes to denature the enzyme.

-

Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undigested PHA and denatured enzyme. Carefully collect the supernatant, which contains the soluble 3-HA products.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Enzymatic Hydrolysis of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic surface hydrolysis of poly(ethylene furanoate) thin films of various crystallinities - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 3-Hydroxynonanoic acid | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of poly(hydroxyalkanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

HPLC method for separation of 3-hydroxynonanoic acid enantiomers

Technical Application Note: Enantioselective Analysis of 3-Hydroxynonanoic Acid via Chiral HPLC

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of 3-hydroxynonanoic acid (3-HNA) enantiomers. 3-HNA is a critical monomer in polyhydroxyalkanoates (PHAs) and a bioactive oxylipin.[1] Due to the weak UV absorbance of the native carboxyl group and the potential for peak tailing, this method utilizes phenacyl ester derivatization followed by separation on a polysaccharide-based Chiral Stationary Phase (CSP) . This approach ensures high sensitivity (UV 242 nm) and superior resolution (

Scientific Background & Strategic Analysis

The Analyte

-

Molecule: 3-Hydroxynonanoic acid (C

H -

Chirality: The hydroxyl group at C3 creates a chiral center.[1]

-

Analytical Challenges:

The Solution: Phenacyl Derivatization + CSP

To overcome these challenges, we employ a "Derivatize-then-Separate" strategy.[1] We convert the free acid to its phenacyl ester using phenacyl bromide.[1]

-

Mechanism: The phenacyl group adds a strong UV chromophore (absorbance max ~242 nm), lowering the Limit of Quantitation (LOQ) by orders of magnitude.

-

Separation: The resulting ester is neutral, eliminating silanol interactions.[1] The bulky phenacyl group also enhances the "chiral recognition" capability of the stationary phase by providing pi-pi interaction sites for the selector.

Experimental Workflow Visualization

Figure 1: End-to-end analytical workflow for 3-HNA enantiomer separation.

Detailed Protocols

Protocol A: Phenacyl Ester Derivatization

Safety Note: Phenacyl bromide is a lachrymator.[1] Perform all steps in a fume hood.

Reagents:

-

Phenacyl Bromide (10 mg/mL in Acetone)[1]

-

Triethylamine (TEA) (10 mg/mL in Acetone)[1]

-

Acetone (HPLC Grade)[1]

-

Acetic Acid (5% aqueous solution)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 1–5 mg of the 3-HNA sample in 100 µL of Acetone in a screw-cap glass vial.

-

Addition: Add 50 µL of TEA solution followed by 50 µL of Phenacyl Bromide solution.

-

Reaction: Cap tightly and vortex. Heat the vial at 50°C for 30 minutes in a heating block.

-

Expert Insight: Do not exceed 60°C. Higher temperatures can cause dehydration of the

-hydroxy group to form an

-

-

Quenching: Cool to room temperature. Add 50 µL of 5% Acetic Acid to neutralize excess TEA.[1]

-

Reconstitution: Evaporate the acetone under a gentle stream of Nitrogen. Reconstitute the residue in 500 µL of the Mobile Phase (Hexane/IPA).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Chiral HPLC Method

System Requirements:

Method Parameters:

| Parameter | Setting | Rationale |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) offers the best selectivity for aromatic esters.[1] |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) | Normal phase mode is essential for polysaccharide columns to maintain chiral recognition mechanisms.[1] |

| Flow Rate | 0.5 mL/min | Lower flow rate improves resolution ( |

| Temperature | 25°C | Lower temperature generally favors enantiomeric separation (enthalpy driven).[1] |

| Detection | UV 242 nm | Max absorbance of the phenacyl moiety.[1] |

| Injection Vol | 10 µL | Standard volume; adjust based on concentration. |

| Run Time | 30 minutes | Sufficient to elute both enantiomers and excess reagents.[1] |

Data Analysis & System Suitability

Expected Chromatography

Under these conditions, the elution order is typically:

-

Excess Reagents: Elute near the void volume (

). -

Enantiomer 1 (e.g., R-3-HNA Phenacyl Ester): ~12–15 min.

-

Enantiomer 2 (e.g., S-3-HNA Phenacyl Ester): ~16–20 min. (Note: Elution order must be confirmed with a pure standard of one enantiomer, as it can shift based on specific column lots).

System Suitability Criteria (SSC)

Before running unknown samples, inject a racemic standard to verify system performance.[1]

| Metric | Acceptance Limit | Calculation |

| Resolution ( | ||

| Tailing Factor ( | Measured at 5% peak height.[1] | |

| Precision (RSD) | Based on 5 replicate injections of area counts. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization. | Check TEA freshness (catalyst).[1] Ensure reaction temp reached 50°C. |

| Peak Tailing | Column contamination or residual free acid.[1] | Wash column with 100% Ethanol (if allowed by manufacturer) or check derivatization completeness.[1] |

| No Separation | Wrong mobile phase polarity. | Decrease Isopropanol % (e.g., go to 95:5 Hexane:IPA) to increase retention and selectivity. |

| Extra Peaks | Degradation products. |

References

-

Review of Chiral Lipid Separation: Christie, W. W. (1992).[1][3] The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology.

-

Phenacyl Ester Derivatization Protocol: Uji, Y., et al. (1987).[1][4] Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Biomedical Chromatography, 2(3), 110-114.[1]

-

Chiral Column Selection Guide: Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

-

Biological Context of 3-Hydroxy Fatty Acids: Riis, V., & Mai, W. (1988).[1] Gas chromatographic determination of poly-beta-hydroxybutyric acid in microbial biomass after hydrochloric acid propanolysis. Journal of Chromatography A. (Contextual reference for PHA monomer analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Fatty Acid Derivatization & Artifact Prevention

The following technical guide is structured as a high-level support center resource. It prioritizes the "why" and "how" of artifact prevention, moving beyond simple recipe listing to mechanistic understanding.

Introduction: The "Invisible" Chemistry

Welcome to the Lipidomics Technical Center. If you are here, you likely have chromatograms showing "ghost" peaks, poor recovery of short-chain fatty acids, or unexplained isomer shifts.

Derivatization of fatty acids (FAs) to Fatty Acid Methyl Esters (FAMEs) is not a passive step; it is a harsh chemical modification. The choice between acid-catalyzed (e.g., BF

This guide provides the diagnostic logic to identify artifacts and the validated protocols to prevent them.

Diagnostic Module: Identifying Artifacts

Use this table to match your chromatogram symptoms to the underlying chemical failure.

| Symptom | Probable Artifact/Cause | The Mechanism | Corrective Action |

| Extra peaks near unsaturated FAMEs | Methoxy-Artifacts | Methanol adds across the double bond (ether formation) catalyzed by high conc. BF | Dilute Reagent: Use 14% BF |

| Shift in retention time (e.g., CLA) | Isomerization | Cis double bonds rotate to trans positions due to prolonged heating or strong acid catalysis. | Switch to Base: Use NaOCH |

| Loss of peaks < C12:0 | Evaporative Loss | Short-chain FAMEs are highly volatile and lost during solvent removal ( | Temperature Control: Do not heat during evaporation. Leave a small volume of solvent (do not dry completely). |

| Broad/Tailing Solvent Peak | Saponification | CRITICAL: Base catalysts (KOH/NaOCH | Acid Required: If sample contains FFAs, you must use an acid catalyst (or sequential base-acid method). |

| Unknown Late Eluters | BHT/Phthalates | BHT (antioxidant) or plasticizers from pipette tips/vial caps. | Blank Check: Run a reagent blank. Use glass/Teflon-lined caps only. |

Method Selection Logic

The most common source of error is applying a Base-Catalyzed method to a sample rich in Free Fatty Acids (resulting in soaps), or an Acid-Catalyzed method to acid-labile structures (resulting in isomerization).

Workflow Visualization: The Derivatization Decision Tree

Figure 1: Decision logic for selecting the correct derivatization reagent based on lipid class and stability requirements.

Validated Protocols

These protocols are designed to minimize the artifacts described in Module 2.

Protocol A: Mild Base-Catalyzed Transmethylation

Best for: Vegetable oils, Triglycerides, and samples containing Conjugated Linoleic Acid (CLA). Does NOT esterify Free Fatty Acids.[1]

Reagents:

-

Sodium Methoxide (0.5 M in anhydrous methanol).

-

Isooctane (or Hexane).

Procedure:

-

Dissolve 10–20 mg of oil in 1 mL isooctane.

-

Add 0.5 mL 0.5 M Sodium Methoxide .

-

Vortex and allow to react at Room Temperature for 10–15 minutes. (Heating is unnecessary and risks isomerization).

-

Add 0.1 mL Glacial Acetic Acid (to neutralize base and stop saponification).

-

Add 2 mL saturated NaCl and centrifuge.

-

Collect the upper organic layer (Isooctane) containing FAMEs.

Why this works: The mild conditions prevent the migration of double bonds, preserving the native cis/trans profile of CLAs [1].

Protocol B: Controlled Acid-Catalyzed Methylation (Modified AOCS Ce 2-66)

Best for: Total lipid extracts, Free Fatty Acids, and Sphingolipids. Note: Strict time/temp control is required.

Reagents:

-

Fresh BF

-Methanol (14% w/v). Discard if yellow/brown. -

Internal Standard (C17:0 or C19:0).

Procedure:

-

Add lipid extract (< 20 mg) to a glass screw-cap tube.

-

Add 1.5 mL 0.5 M NaOH in Methanol (Saponification step). Heat at 100°C for 5 mins.

-

Cool slightly, then add 2 mL BF

-Methanol (14%) . -

Critical Control Point: Heat at 100°C for exactly 30 minutes .

-

Note: Extending this >30 mins dramatically increases methoxy-artifact formation [2].

-

-

Cool to 30-40°C. Add 1 mL Isooctane and 5 mL Saturated NaCl.

-

Vortex vigorously (1 min) to extract FAMEs.

-

Centrifuge. Transfer top layer to a vial containing anhydrous Na

SO

Why this works: The initial alkaline step hydrolyzes lipids to FFAs; the subsequent acid step methylates them. Limiting the acid exposure to 30 minutes balances yield vs. artifact formation [3].[2]

Frequently Asked Questions (FAQs)

Q: Can I use TMS-Diazomethane to avoid heating? A: Yes, but with extreme caution. Diazomethane is explosive and carcinogenic. However, it is the "cleanest" method for artifacts because it operates at room temperature and reacts instantly with Free Fatty Acids. It is recommended only for ultra-sensitive samples where isomerization is a deal-breaker and base catalysis cannot be used [4].

Q: My BF

Q: I am analyzing short-chain fatty acids (C4–C10) from milk. My recovery is 20%. Why? A: You likely evaporated your solvent to dryness. Butyric acid methyl ester (C4) is extremely volatile.

-

Fix: Never evaporate to dryness. Use a keeper solvent (like isooctane) and stop evaporation when 200 µL remains. Alternatively, do not evaporate at all—inject the extraction solvent directly if concentration permits.

References

-

Christie, W.W. (1993).[3] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Link

-

AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[4] Link

-

Lough, A.K. (1964).[5] The production of methoxy-substituted fatty acids as artifacts during the esterification of unsaturated fatty acids with boron trifluoride-methanol. Biochemical Journal.

-

Ostrowska, E., et al. (2000). Comparison of silver-ion HPLC and GC for the analysis of conjugated linoleic acid isomers. Lipids. Link

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Preparation of Methyl Esters of Fatty Acids [library.aocs.org]

- 5. researchgate.net [researchgate.net]

detection limit improvement for trace 3-hydroxy fatty acids in plasma

Introduction: The "Needle in a Haystack" Challenge

You are likely here because your current LC-MS/MS method for 3-hydroxy fatty acids (3-OH FAs) is hitting a sensitivity wall. In plasma, these markers (critical for diagnosing Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein disorders) exist at nanomolar concentrations against a background of millimolar lipids.

Standard ESI- detection of native fatty acids is inefficient due to the lack of a strong ionizable group and competition from plasma phospholipids. To break the femtomolar detection barrier, we must shift from "optimization" to transformation . This guide details a workflow shifting from simple deproteinization to Solid Phase Extraction (SPE) coupled with Chemical Derivatization using 3-Nitrophenylhydrazine (3-NPH).

Module 1: Sample Preparation (The Matrix Effect)

Q: I am using protein precipitation (PPT) with methanol, but my signal is unstable. Why?

A: Protein precipitation is "dirty." It removes proteins but leaves behind phospholipids (phosphatidylcholines), which co-elute with your analytes and cause severe ion suppression in the ESI source. For trace analysis, you cannot afford this signal loss.

The Fix: Solid Phase Extraction (SPE) We recommend switching to a mixed-mode anion exchange cartridge (e.g., Oasis MAX or equivalent). This allows you to wash away neutral lipids and phospholipids while retaining the anionic fatty acids.

Protocol: Trace Enrichment SPE

-

Load: Dilute plasma (100 µL) with 1% Phosphoric Acid (1:3 v/v) to disrupt protein binding. Load onto a pre-conditioned MAX cartridge.

-

Wash 1 (Neutrals): 5% Ammonium Hydroxide in water (removes neutrals).

-

Wash 2 (Matrix): Methanol (removes phospholipids). Critical Step.

-

Elute: 2% Formic Acid in Methanol. The acid neutralizes the carboxyl group, releasing the 3-OH FAs from the anion exchange resin.

-

Dry: Evaporate to dryness under Nitrogen.

Module 2: Derivatization (The Sensitivity Boost)

Q: Why isn't my standard optimization (Source Temp, Voltage) improving the LOD?

A: You are limited by the physics of the molecule. Native 3-OH FAs have low proton affinity. No amount of source tuning will fix poor ionization efficiency. You must chemically tag the molecule to "light it up."

The Fix: 3-Nitrophenylhydrazine (3-NPH) Derivatization This reaction targets the carboxylic acid group, converting it into a hydrazide. This introduces a moiety that ionizes exceptionally well in Negative Mode (due to the electron-withdrawing nitro group) or allows for specific transitions.

Mechanism:

Step-by-Step Derivatization Protocol:

-

Reconstitution: Dissolve dried SPE extract in 20 µL of 50% Methanol.

-

Reagent A (Coupling): Add 20 µL of 200 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% Pyridine.

-

Reagent B (Tag): Add 20 µL of 200 mM 3-NPH in 50% Methanol.

-

Incubation: Incubate at 40°C for 30 minutes . (Heat drives the reaction for sterically hindered long-chain FAs).

-

Quench: Add 140 µL of 0.1% Formic Acid/Water to quench and dilute for injection.

Note: This specific tag typically improves sensitivity by 10-100 fold compared to native analysis.

Module 3: LC-MS/MS Configuration

Q: How do I separate the 2-hydroxy and 3-hydroxy isomers?

A: Isomeric separation is critical because 2-OH FAs are often benign peroxisomal products, while 3-OH FAs are pathological mitochondrial markers. Derivatization adds bulk, which actually helps separation on C18 columns.

Recommended LC Conditions:

-

Column: High-strength Silica C18 (e.g., 1.8 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.01% Formic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Formic Acid.

-

Gradient: Steep ramp from 30% B to 100% B over 10 minutes.

MS/MS Transitions (Negative Mode): The 3-NPH tag produces a predictable fragmentation pattern.

-

Precursor: [M-H]⁻ (Molecular Weight of FA + 135 Da for the tag).

-

Product Ion: m/z 137 (The nitrophenylhydrazine moiety).

-

Example (3-OH-Palmitate, C16): Native MW = 272. Tagged MW = 407. Transition: 406.3 -> 137.1 .

Visualizing the Workflow

The following diagram illustrates the critical path from plasma to peak integration, highlighting the "Kill Steps" where sensitivity is often lost.

Caption: Workflow comparison. The Green path (SPE + Derivatization) removes matrix effects and boosts ionization, while the Red path (PPT) leads to suppression.

Troubleshooting Decision Tree

Q: My background noise is high, or my peaks are tailing. What do I do?

Use this logic flow to diagnose the root cause.

Caption: Diagnostic logic for common 3-OH FA analysis failures. Prioritize reagent freshness and injection solvent matching.

Data Summary: Expected Improvements

| Parameter | Native Method (PPT) | Optimized Method (SPE + 3-NPH) | Improvement Factor |

| LOD (C16-OH) | 50 - 100 nM | 0.5 - 1.0 nM | ~100x |

| Sample Volume | 200 µL | 50 - 100 µL | 2x (Efficiency) |

| Matrix Effect | High Suppression (>40%) | Minimal (<10%) | High Reliability |

| Selectivity | Isobaric Interference Common | High (Specific Transition) | High Confidence |

References

-

Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantitation of fatty acids and organic acids." Analytica Chimica Acta. (Demonstrates the fundamental chemistry of 3-NPH for carboxylic acids).

-

Liebisch, G., et al. (2019). "High-throughput quantification of lysophosphatidylcholine by LC-MS/MS." Clinical Chemistry. (Contextualizes the importance of phospholipid removal/SPE in plasma lipidomics).

-

Li, S., et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." Molecules. (Comprehensive review of derivatization strategies including 3-NPH and others).

-

Zheng, S., et al. (2021). "Development of an Efficient and Sensitive Chemical Derivatization-Based LC-MS/MS Method for Quantifying Gut Microbiota-Derived Metabolites in Human Plasma."[1] Journal of Proteome Research. (Validates 3-NPH for plasma matrix specifically).

Sources

Validation & Comparative

Mass Fragmentation Pattern of Trimethylsilyl-3-Hydroxynonanoate: A Comparative Technical Guide

This comprehensive guide details the mass fragmentation pattern of Trimethylsilyl-3-hydroxynonanoate , specifically focusing on the Bis-TMS derivative (3-((trimethylsilyl)oxy)nonanoic acid trimethylsilyl ester), which is the standard analyte form in GC-MS workflows.

Executive Summary & Biological Context

3-Hydroxynonanoic acid (3-OH-C9:0) is a medium-chain hydroxylated fatty acid of significant interest in two primary domains:

-

Biomaterials: It serves as a monomeric unit in Polyhydroxyalkanoates (PHAs) , specifically mcl-PHAs (medium-chain length), which are biodegradable bioplastics produced by bacteria (e.g., Pseudomonas putida).

-

Metabolomics: It acts as a beta-oxidation intermediate. Aberrant levels can serve as biomarkers for disorders of fatty acid metabolism or mitochondrial dysfunction.

In Gas Chromatography-Mass Spectrometry (GC-MS), the free acid is non-volatile and thermally unstable. Therefore, it must be derivatized. This guide compares the performance of the Bis-TMS derivative (created via silylation of both functional groups) against the industry-standard Methyl Ester/TMS Ether (FAME-TMS) derivative.

Derivatization Logic: The "Why" Behind the Protocol

Before analyzing fragmentation, one must understand the analyte structure. The choice of derivative dictates the fragmentation pathway and the diagnostic ions observed.

| Feature | Bis-TMS Derivative (Primary Topic) | Methyl Ester, TMS Ether (Alternative) |

| Reagent | BSTFA or MSTFA (Silylates COOH & OH) | Methanolic HCl (Methylates COOH) + BSTFA (Silylates OH) |

| Structure | R-CH(OTMS)-CH2-COOTMS | R-CH(OTMS)-CH2-COOMe |

| Reaction Type | Single-step (Simultaneous silylation) | Two-step (Methylation then Silylation) |

| Stability | Moisture sensitive (Hydrolyzes easily) | Robust (Methyl ester is stable) |

| Key Utility | Rapid screening; Total metabolite profiling | Precise quantification; Lipidomics standard |

Mass Fragmentation Mechanisms[1][2][3][4][5]

The fragmentation of TMS derivatives of 3-hydroxy fatty acids is driven by alpha-cleavage adjacent to the ether oxygen (the OTMS group). The high electron density on the oxygen atom stabilizes the resulting carbocation (oxonium ion).

Primary Fragmentation Pathway (Bis-TMS)

For Trimethylsilyl-3-((trimethylsilyl)oxy)nonanoate (Bis-TMS):

-

Molecular Ion (M+): m/z 318 (Weak or absent).

-

Calculation: C9H20O3 (176) + 2 * TMS (144) - 2H = 318.

-

-

Base Peak / Diagnostic Ion: m/z 233 .

-

Mechanism: Alpha-cleavage between C3 and C4 (the bond separating the functional head from the alkyl tail).

-

Fragment Structure: [TMS-O=CH-CH2-COOTMS]+

-

Calculation:

-

CH-OTMS group ≈ 102 u

-

CH2 group = 14 u[1]

-

COOTMS group = 117 u

-

Total = 233 u

-

-

-

Secondary Ions:

-

m/z 73: [Si(CH3)3]+ (Ubiquitous TMS fragment).

-

m/z 147: [(CH3)2Si=O-Si(CH3)3]+ (Rearrangement ion common in polysilylated compounds).

-

m/z 187: [R-CH=OTMS]+ (Cleavage between C2 and C3). R = Hexyl (C6H13).

-